molecular formula C24H20N2O B11686982 (2Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2(1H)-ylidene]ethanone

(2Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2(1H)-ylidene]ethanone

Cat. No.: B11686982
M. Wt: 352.4 g/mol
InChI Key: DHNWMSHTDGTIQT-HAHDFKILSA-N
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Description

(2Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2(1H)-ylidene]ethanone is an organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2(1H)-ylidene]ethanone typically involves the condensation of 4-methylbenzaldehyde with 3-(4-methylphenyl)quinoxalin-2(1H)-one under specific reaction conditions. The reaction may be catalyzed by acids or bases and often requires controlled temperatures and solvents to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2(1H)-ylidene]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2(1H)-ylidene]ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of quinoxaline compounds are investigated for their potential use in treating various diseases. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the production of materials with specific properties, such as polymers, dyes, and electronic components.

Mechanism of Action

The mechanism of action of (2Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2(1H)-ylidene]ethanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family, known for its diverse biological activities.

    4-methylquinoxaline: A derivative with a methyl group at the 4-position, exhibiting similar properties.

    2-phenylquinoxaline: Another derivative with a phenyl group at the 2-position, used in various applications.

Uniqueness

(2Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2(1H)-ylidene]ethanone is unique due to its specific substitution pattern and the presence of both quinoxaline and ethanone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H20N2O

Molecular Weight

352.4 g/mol

IUPAC Name

(Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2-yl]ethenol

InChI

InChI=1S/C24H20N2O/c1-16-7-11-18(12-8-16)23(27)15-22-24(19-13-9-17(2)10-14-19)26-21-6-4-3-5-20(21)25-22/h3-15,27H,1-2H3/b23-15-

InChI Key

DHNWMSHTDGTIQT-HAHDFKILSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2/C=C(/C4=CC=C(C=C4)C)\O

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C=C(C4=CC=C(C=C4)C)O

Origin of Product

United States

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